molecular formula C6H6FNO2 B1419537 Methyl 4-fluoro-1H-pyrrole-2-carboxylate CAS No. 475561-89-8

Methyl 4-fluoro-1H-pyrrole-2-carboxylate

Cat. No. B1419537
M. Wt: 143.12 g/mol
InChI Key: DQCVQMRMLSMVDL-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

To solution of (R)-methyl 4,4-difluoropyrrolidine-2-carboxylate (2.00 g, 12.11 mmol) in THF (40 mL) was added manganese dioxide (8.42 g, 97 mmol) and the resulting mixture was heated at reflux (oil bath temp ˜70° C.) for 3 h. After cooling to rt, the reaction mixture was filtered through a pad of Celite, rinsed with additional THF (20 mL×4), and DCM (40 mL×4) and the resulting filtrate was concentrated under vacuum to afford a dark brown oil as the crude product which was purified via flash silica gel chromatography (eluent: CH2Cl2/MeOH, O-10%) to afford 0.98 g (56%) of the title compound as a white solid. HPLC (condition B): retention time=1.71 min. LCMS (condition B): m/z 144+ve. 1H NMR (400 MHz, MeOD) δ ppm 6.81 (1 H, dd, J=3.63, 1.87 Hz), 6.59 (1 H, d, J=1.32 Hz), 3.86 (3 H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.42 g
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[CH2:6][NH:5][C@@H:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3]1>C1COCC1.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1(C[C@@H](NC1)C(=O)OC)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.42 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with additional THF (20 mL×4), and DCM (40 mL×4)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil as the crude product which
CUSTOM
Type
CUSTOM
Details
was purified via flash silica gel chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.